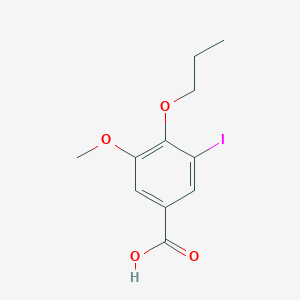
3-Iodo-5-methoxy-4-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Iodo-5-methoxy-4-propoxybenzoic acid is a chemical compound with the molecular formula C11H13IO4 . It has an average mass of 336.123 Da and a monoisotopic mass of 335.985840 Da .
Synthesis Analysis
The synthesis of this compound involves multiple steps . Some of the reactions include the use of sodium cyanide in DMF at 25-30°C for 45 minutes, followed by another reaction in DMF at 20-25°C for 30 minutes . Other reactions involve the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene in tert-butyl alcohol at 20°C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . For instance, one reaction involves the use of sodium cyanide in DMF at 25-30°C for 45 minutes, followed by another reaction in DMF at 20-25°C for 30 minutes . Other reactions involve the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene in tert-butyl alcohol at 20°C for 4 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 336.12 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
1. Suzuki Cross-Coupling Reaction
A study by Chaumeil, Signorella, and Drian (2000) in Tetrahedron reported the use of 3-iodo-4-methoxybenzoic acid methylester in Suzuki cross-coupling reactions. These reactions, typically used to form biaryl compounds, were optimized to yield good results with specific arylboronic esters (H. Chaumeil, S. Signorella, C. L. Drian, 2000).
2. Synthesis of Novel Compounds
M. Numazawa, A. Mutsumi, and M. Ogata (1988) described the reaction of certain steroid derivatives with o-iodosylbenzoic acid, leading to the production of methoxy products and dehydrated compounds. This research, published in Chemical & Pharmaceutical Bulletin, highlights the utility of iodo-benzoic acid derivatives in synthesizing complex organic molecules (M. Numazawa, A. Mutsumi, M. Ogata, 1988).
3. Radiosensitizing Agents
Gupta et al. (1985) in the Journal of Medicinal Chemistry explored the synthesis of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles, where 5-iodo-4-nitroimidazole reacted with various compounds, including 3-methoxypropane. These compounds were tested as radiosensitizers, demonstrating the potential medical applications of iodobenzene derivatives (R. Gupta, C. A. Larroquette, K. Agrawal, J. Grodkowski, P. Neta, 1985).
4. Synthesis of Adenosine Derivatives
C. M. Richards, J. Verheyden, and J. G. Moffatt (1982) reported in Carbohydrate Research the synthesis of 4′-methoxyadenosine and related compounds. The process involved the reaction of iodine with specific adenosine derivatives, indicating the role of iodobenzene compounds in nucleoside chemistry (C. M. Richards, J. Verheyden, J. G. Moffatt, 1982).
5. Corrosion Inhibition Studies
In a study by J. Aslam et al. (2020) in the Arabian Journal of Chemistry, an isoxazole derivative related to iodo-benzoic acid was investigated as a corrosion inhibitor for mild steel in an acidic environment. This demonstrates the potential industrial applications of such compounds (J. Aslam, R. Aslam, S. Alrefaee, M. Mobin, A. Aslam, M. Parveen, Chaudhery Mustansar Hussain, 2020).
properties
IUPAC Name |
3-iodo-5-methoxy-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJUQQJSWVNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B427122.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427124.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427127.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427128.png)
![2-[2-fluoro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427130.png)
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427135.png)
![N-[4-(diethylsulfamoyl)phenyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427137.png)

![4-Isopropylphenyl (5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl ether](/img/structure/B427139.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427140.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B427141.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B427143.png)